2,3-Dibromosuccinic acid, (2S,3S)-
Description
(2S,3S)-2,3-Dibromosuccinic acid is an organic compound with the chemical formula C4H4Br2O4. ontosight.ai It is a white or off-white crystalline solid. ontosight.ai As a specific stereoisomer, its properties and reactivity are of particular interest in fields where three-dimensional molecular architecture is crucial.
| Identifier | Value |
| IUPAC Name | (2S,3S)-2,3-dibromobutanedioic acid nih.gov |
| CAS Number | 1114-00-7 nih.gov |
| Molecular Weight | 275.88 g/mol nih.gov |
| Molecular Formula | C4H4Br2O4 nih.gov |
Dicarboxylic acids are organic compounds that feature two carboxyl functional groups (-COOH). wikipedia.orgfiveable.me Their general formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic or aromatic group. wikipedia.orgatamankimya.com These compounds are fundamental in both nature and industry, with examples like succinic acid and fumaric acid being essential to metabolic processes, while adipic acid serves as a precursor for nylon. wikipedia.orgatamankimya.com
Dicarboxylic acids generally exhibit chemical behaviors similar to monocarboxylic acids, participating in reactions such as esterification and amide formation. fiveable.meatamankimya.com The presence of a second carboxyl group, however, allows for the formation of polymers like polyesters and polyamides. atamankimya.comlongdom.org
2,3-Dibromosuccinic acid is a substituted dicarboxylic acid, meaning it is derived from a parent dicarboxylic acid, in this case, succinic acid, through the replacement of hydrogen atoms with other functional groups. ontosight.ai Specifically, it is a brominated derivative of succinic acid, with bromine atoms attached at the second and third carbon positions. ontosight.aiontosight.ai This substitution significantly influences the molecule's chemical properties and reactivity, making it a valuable building block in organic synthesis. ontosight.ai
Stereoisomerism, the arrangement of atoms in a molecule in three-dimensional space, is a critical concept in organic chemistry and biochemistry. Molecules that are stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms.
2,3-Dibromosuccinic acid has two chiral centers, leading to the possibility of different stereoisomers. doubtnut.comsarthaks.com The stereoisomers of 2,3-dibromosuccinic acid include a pair of enantiomers, (2S,3S)-2,3-dibromosuccinic acid and (2R,3R)-2,3-dibromosuccinic acid, and a meso compound, (2R,3S)-2,3-dibromosuccinic acid. doubtnut.comacs.org The (2S,3S) and (2R,3R) forms are non-superimposable mirror images of each other and are optically active. doubtnut.com The meso form, however, is achiral due to an internal plane of symmetry and is optically inactive. doubtnut.com
The different stereoisomers of 2,3-dibromosuccinic acid exhibit distinct physical properties, such as melting points and solubilities. acs.org For instance, the racemic mixture of the dibromosuccinic acids has a melting point of approximately 167 °C, while the meso form melts at a much higher temperature of around 260 °C. google.com This difference in physical properties is a direct consequence of their different three-dimensional structures and is a clear illustration of the importance of stereoisomerism. In a biological context, the specific stereochemistry of a molecule can determine its ability to interact with enzymes and receptors, which are themselves chiral.
| Isomer | Stereochemistry | Optical Activity |
| (+)-2,3-Dibromosuccinic acid | (2S,3S) | Optically active |
| (-)-2,3-Dibromosuccinic acid | (2R,3R) | Optically active |
| meso-2,3-Dibromosuccinic acid | (2R,3S) or (2S,3R) | Optically inactive |
Academic research on (2S,3S)-2,3-dibromosuccinic acid has primarily focused on its synthesis and its application as a chiral building block in organic synthesis. The synthesis of the different stereoisomers of 2,3-dibromosuccinic acid is a classic example used to illustrate stereospecific reactions. The bromination of fumaric acid yields the meso form, while the bromination of maleic acid produces the racemic mixture of the (2S,3S) and (2R,3R) enantiomers. acs.orggoogle.com
In the realm of organic synthesis, (2S,3S)-2,3-dibromosuccinic acid is utilized as a chiral auxiliary, a molecule that can be temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. ontosight.ai Its well-defined stereochemistry allows for the synthesis of other chiral molecules with a high degree of stereoselectivity. ontosight.ai It is also used as an intermediate in the synthesis of various other organic compounds, including dicarboxylic acid derivatives. lookchem.commedchemexpress.com
Furthermore, there is research interest in the potential biological activity of 2,3-dibromosuccinic acid and its derivatives. ontosight.ai For instance, it has been investigated as a potential inhibitor of enzymes such as succinate (B1194679) dehydrogenase, which plays a crucial role in the citric acid cycle. ontosight.ai This line of research explores how the specific structure of the molecule allows it to interact with and modulate the function of biological macromolecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
916065-46-8 |
|---|---|
Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2s,3s 2,3 Dibromosuccinic Acid and Its Stereoisomers
Diastereoselective Synthesis of 2,3-Dibromosuccinic Acid Isomers
The diastereoselective synthesis of 2,3-dibromosuccinic acid isomers is a cornerstone of stereochemical education, demonstrating how the geometry of a starting material dictates the stereochemistry of the product. The bromination of maleic acid and fumaric acid serves as a powerful example of this principle.
Bromination of Maleic Acid: Stereochemical Outcomes
The reaction of maleic acid, the (Z)-isomer of but-2-enedioic acid, with bromine results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. ic.ac.ukdoubtnut.com This outcome is a direct consequence of the anti-addition of bromine across the double bond. ic.ac.uk The initial formation of a bromonium ion can occur on either face of the planar alkene. Subsequent backside attack by the bromide ion at either of the two carbons of the bromonium ion leads to the two enantiomers in equal amounts. ic.ac.ukdoubtnut.com
Bromination of Fumaric Acid: Stereospecific Pathways
In contrast, the bromination of fumaric acid, the (E)-isomer, yields meso-2,3-dibromosuccinic acid. ic.ac.ukyoutube.comoc-praktikum.de This stereospecific reaction also proceeds via an anti-addition mechanism. ic.ac.uk Due to the trans-geometry of the starting material, the anti-addition of bromine results in a product with a plane of symmetry, rendering it achiral and optically inactive. ic.ac.ukyoutube.com The formation of the meso compound is a direct result of the specific spatial arrangement of the groups in the starting alkene. youtube.comoc-praktikum.de
Mechanistic Insights into Bromination Reactions: Bromonium Ion Intermediates and Nucleophilic Attack
The electrophilic addition of bromine to an alkene proceeds through a two-step mechanism involving a cyclic bromonium ion intermediate. quora.comlibretexts.orglibretexts.org As the bromine molecule approaches the electron-rich double bond, the pi electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. libretexts.org Simultaneously, a lone pair of electrons on the attacked bromine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring. libretexts.orgmakingmolecules.com
This bromonium ion is then susceptible to nucleophilic attack by the bromide ion. libretexts.orgmasterorganicchemistry.com The attack occurs from the side opposite to the bulky bromonium ion ring, leading to the observed anti-addition of the two bromine atoms. libretexts.orglibretexts.orgmakingmolecules.com This backside attack is analogous to an SN2 reaction. libretexts.orgquizlet.com The stereochemical outcome of the reaction is thus determined by the initial geometry of the alkene and the anti-addition mechanism enforced by the bridged bromonium ion intermediate. libretexts.orgquizlet.com
Alternative Synthetic Routes to 2,3-Dibromosuccinic Acid
While the bromination of maleic and fumaric acids are the most classic examples, other synthetic strategies exist for the preparation of 2,3-dibromosuccinic acid.
Synthesis from Succinic Acid
2,3-Dibromosuccinic acid can be synthesized from succinic acid through methods such as the Hell-Volhard-Zelinsky reaction. orgsyn.orgwikipedia.org This reaction involves the α-bromination of a carboxylic acid. The process typically uses bromine and a catalytic amount of phosphorus tribromide (PBr3). wikipedia.orgmasterorganicchemistry.com The PBr3 converts the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. wikipedia.orgmasterorganicchemistry.com This enol form then reacts with bromine at the alpha-carbon. masterorganicchemistry.com Subsequent hydrolysis yields the α-bromo carboxylic acid. wikipedia.org In the case of succinic acid, this process would occur at both α-carbons to yield 2,3-dibromosuccinic acid. orgsyn.org
Environmentally Benign Synthetic Approaches
In an effort to develop more environmentally friendly procedures, alternative methods for the synthesis of 2,3-dibromosuccinic acid have been explored. One such approach involves the use of hydrogen peroxide and hydrobromic acid to generate bromine in situ for the bromination of fumaric acid. google.com This method avoids the use of hazardous liquid bromine and is reported to produce high yields of 2,3-dibromosuccinic acid with minimal byproducts. google.com Another approach utilizes 2,3-dibromosuccinic acid itself as a catalyst in environmentally benign solvents like ethanol (B145695) for other organic transformations, highlighting a move towards greener chemical processes. iau.irresearchgate.net Furthermore, the dehydrobromination of 2,3-dibromosuccinic acid under alkaline conditions can be used to produce butynedioic acid, which can then be converted to propiolic acid derivatives, showcasing its utility in green synthesis pathways. patsnap.com
Data Tables
Table 1: Stereochemical Outcome of Bromination of Maleic and Fumaric Acid
| Starting Material | Product(s) | Stereochemistry of Addition |
| Maleic Acid ((Z)-isomer) | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid | Anti-addition |
| Fumaric Acid ((E)-isomer) | meso-2,3-dibromosuccinic acid | Anti-addition |
Microscale Synthesis Procedures for Diastereomers
The synthesis of the diastereomers of 2,3-dibromosuccinic acid can be effectively carried out on a microscale, providing a practical approach for laboratory settings. acs.org These procedures illustrate fundamental principles of stereochemistry through the addition of bromine to geometric isomers. acs.org The distinct physical properties of the resulting diastereomers, such as a significant difference in melting points of approximately 90 °C and varied solubilities, make their separation and identification straightforward. acs.orgproquest.com
Synthesis of meso-2,3-Dibromosuccinic Acid
A common microscale procedure for the synthesis of the meso diastereomer involves the bromination of fumaric acid. acs.org In a typical experiment, fumaric acid is reacted with a stock solution of bromine and potassium bromide in water. acs.orgproquest.com The reaction mixture is heated in a boiling water bath, leading to the formation of a white precipitate of meso-2,3-dibromosuccinic acid as the initial orange color of the bromine solution fades. acs.org The product can then be isolated by vacuum filtration, washed with ice-cold water, and dried. acs.org This method has been reported to yield the product with a melting point in the range of 261–266 °C. acs.org
Synthesis of racemic-2,3-Dibromosuccinic Acid
For the synthesis of the racemic mixture, which includes the (2S,3S)-2,3-dibromosuccinic acid enantiomer, maleic acid is used as the starting material. acs.org The procedure involves dissolving maleic acid in a suitable solvent and reacting it with a solution of bromine. The resulting racemic-2,3-dibromosuccinic acid is significantly more soluble in cold water compared to the meso form, a property that is utilized in its separation and purification. acs.orgproquest.com
The table below summarizes a representative microscale synthesis of meso-2,3-dibromosuccinic acid.
| Reactant | Quantity | Reagents | Procedure Highlights | Observed Melting Point (°C) |
| Fumaric acid | 200 mg | Stock bromine solution (7.75 g Br2, 6.25 g KBr in 25 mL H2O) | Heat in boiling water bath for 10-12 minutes. | 261–266 |
Control of Stereochemistry in the Synthesis of 2,3-Dibromosuccinic Acid
The stereochemical outcome of the synthesis of 2,3-dibromosuccinic acid is primarily controlled by the stereochemistry of the starting alkene dicarboxylic acid, illustrating the principle of stereospecific reactions. illinois.edudokumen.pub The geometry of the double bond in the precursor dictates the spatial arrangement of the bromine atoms in the product.
The addition of bromine to a double bond typically proceeds via an anti-addition mechanism. This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge. illinois.edu
Synthesis of meso-2,3-Dibromosuccinic Acid: The bromination of fumaric acid, the trans-isomer of butenedioic acid, results in the formation of meso-2,3-dibromosuccinic acid. illinois.edu The anti-addition of bromine to the trans-alkene leads to the formation of the achiral meso compound, which has a plane of symmetry.
Synthesis of (±)-2,3-Dibromosuccinic Acid: Conversely, the bromination of maleic acid, the cis-isomer, via the same anti-addition mechanism yields a racemic mixture of the (2R,3R) and (2S,3S) enantiomers of 2,3-dibromosuccinic acid. illinois.edu
This stereospecificity is a direct consequence of the reaction mechanism and the defined stereochemistry of the starting materials.
Another level of stereochemical control involves the separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution. This can be achieved by using a chiral resolving agent, such as an optically active base like brucine (B1667951) or quinidine. smolecule.com These bases form diastereomeric salts with the racemic acid, which have different solubilities and can be separated by fractional crystallization. smolecule.com For instance, treatment with (–)-quinidine can lead to the precipitation of the (2R,3R)-quinidinium salt, leaving the (2S,3S)-enantiomer in the solution. smolecule.com
The table below outlines the stereochemical outcomes based on the starting material.
| Starting Material (Isomer) | Reaction Type | Product Stereochemistry |
| Fumaric Acid (trans) | Bromination (anti-addition) | meso-2,3-Dibromosuccinic Acid |
| Maleic Acid (cis) | Bromination (anti-addition) | Racemic mixture of (2R,3R) and (2S,3S)-2,3-Dibromosuccinic Acid |
Reactivity and Reaction Mechanisms of 2s,3s 2,3 Dibromosuccinic Acid
Nucleophilic Substitution Reactions Involving Bromine Centers
The carbon-bromine (C-Br) bonds in (2S,3S)-2,3-dibromosuccinic acid are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where a nucleophile replaces one or both of the bromide leaving groups.
Given that the bromine atoms are attached to secondary carbons, the substitution can theoretically proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution).
S(_N)2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgmedium.com This pathway is generally favored for secondary alkyl halides, especially with strong nucleophiles. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the chiral center. masterorganicchemistry.comkhanacademy.org
S(_N)1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a planar carbocation intermediate. libretexts.org The nucleophile then attacks this intermediate in the second step. Because the nucleophile can attack the flat carbocation from either face, this pathway typically leads to racemization (a mixture of retention and inversion of configuration). libretexts.org
For (2S,3S)-2,3-dibromosuccinic acid, the S(_N)2 pathway is a significant process, leading to predictable stereochemical changes.
Electrophilic Addition Pathways Relevant to 2,3-Dibromosuccinic Acid Precursors
(2S,3S)-2,3-Dibromosuccinic acid is synthesized as part of a racemic mixture through the electrophilic addition of bromine (Br(_2)) to a specific precursor alkene. The stereochemistry of the starting alkene directly determines the stereochemistry of the product, making the reaction highly stereospecific. ic.ac.ukaskfilo.com
The relevant precursor for the synthesis of the racemic mixture containing (2S,3S)-2,3-dibromosuccinic acid is maleic acid (cis-butenedioic acid). study.comgoogle.comdrugfuture.com The addition of bromine to the double bond of maleic acid proceeds via an anti-addition mechanism. askfilo.comchegg.com
The mechanism involves the following steps:
The electron-rich double bond of maleic acid attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. ladykeanecollege.edu.inaskfilo.com
This intermediate shields one face of the molecule.
The bromide ion (Br), acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the opposite face (backside attack). ladykeanecollege.edu.inmasterorganicchemistry.com
This stereospecific anti-addition to the cis-alkene (maleic acid) results in the formation of a racemic mixture of (2S,3S) and (2R,3R)-2,3-dibromosuccinic acid. ic.ac.ukchegg.com In contrast, the anti-addition of bromine to the trans-alkene, fumaric acid , stereospecifically yields the achiral meso-2,3-dibromosuccinic acid. ic.ac.ukgoogle.com
Stereochemical Consequences of Chemical Transformations on 2,3-Dibromosuccinic Acid
The stereochemical arrangement of atoms in (2S,3S)-2,3-dibromosuccinic acid has profound consequences for the products of its chemical reactions.
When (2S,3S)-2,3-dibromosuccinic acid undergoes a nucleophilic substitution reaction via the S(_N)2 mechanism, there is an inversion of stereochemistry at the targeted carbon center. masterorganicchemistry.com This phenomenon is often referred to as a Walden inversion. masterorganicchemistry.com
For example, if a nucleophile attacks the carbon at position 2 (the C2 carbon), which has an (S) configuration, the backside attack will force the substituents to "flip" like an umbrella in the wind. medium.commasterorganicchemistry.com The resulting product will have an (R) configuration at the C2 position, while the C3 position remains (S), assuming it does not react. This transformation of one diastereomer into another highlights the stereoselective nature of the S(_N)2 reaction.
The formation of a racemic mixture, which includes the (2S,3S)- stereoisomer, is a direct consequence of the reaction mechanism for the bromination of its precursor, maleic acid. askfilo.comgoogle.com The planarity of the maleic acid double bond allows the initial electrophilic attack by bromine to occur from either the top or bottom face with equal probability.
This non-discriminatory initial attack leads to the formation of two enantiomeric cyclic bromonium ion intermediates. Subsequent backside attack by the bromide ion on each of these intermediates produces the (2S,3S) and (2R,3R) enantiomers in equal amounts, resulting in an optically inactive racemic mixture. ic.ac.ukladykeanecollege.edu.in This process is an example of a stereospecific reaction where a cis-alkene yields a racemic mixture of enantiomers. askfilo.com
| Starting Alkene (Precursor) | Alkene Stereochemistry | Mechanism of Addition | Product(s) | Product Description |
|---|---|---|---|---|
| Maleic Acid | cis | anti | (2S,3S)- and (2R,3R)-2,3-Dibromosuccinic acid | Racemic Mixture (Enantiomers) chegg.com |
| Fumaric Acid | trans | anti | (2R,3S)-2,3-Dibromosuccinic acid | Meso Compound (Achiral Diastereomer) ic.ac.uk |
Applications of 2s,3s 2,3 Dibromosuccinic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block
In organic synthesis, a chiral building block is a small, enantiomerically pure molecule used as a starting material to construct more complex chiral molecules. sciencedaily.com The inherent chirality of the building block is incorporated into the final product, establishing a specific stereochemistry. (2S,3S)-2,3-Dibromosuccinic acid serves as such a building block. ontosight.ai Its well-defined stereocenters at the C2 and C3 positions make it a valuable precursor for creating a variety of enantiomerically pure compounds. ontosight.ai Synthetic chemists can leverage its structure to introduce specific stereogenic centers into larger, more complex target molecules, a critical step in the synthesis of natural products and pharmaceutical agents. sciencedaily.comwikipedia.org
Utilization as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily attached to a non-chiral substrate to guide a chemical reaction to produce a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.orgsigmaaldrich.com (2S,3S)-2,3-Dibromosuccinic acid can function as a chiral auxiliary in asymmetric synthesis. ontosight.ai
The general process involves three key steps:
Coupling: The chiral auxiliary, (2S,3S)-2,3-Dibromosuccinic acid, is covalently bonded to the starting material (substrate).
Diastereoselective Transformation: The presence of the chiral auxiliary on the substrate creates a chiral environment, directing subsequent reactions to favor the formation of one diastereomer over others.
Removal: Once the desired stereochemistry is set, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product and allowing the auxiliary to be potentially recovered and reused. wikipedia.org
This strategy is a powerful method for controlling the stereochemical outcome of reactions and is fundamental in producing enantiomerically pure compounds for various industries. wikipedia.orgsigmaaldrich.com
Catalytic Applications of 2,3-Dibromosuccinic Acid
Research has demonstrated that 2,3-dibromosuccinic acid is an effective and homogenous catalyst for the one-pot, three-component Mannich reaction. researchgate.netresearchgate.net This reaction typically involves an aldehyde, an amine (like aniline), and a ketone (like acetophenone) to synthesize β-aminoketones. researchgate.net The use of 2,3-dibromosuccinic acid as a Brønsted acid catalyst provides an efficient and mild protocol for this transformation, often conducted in environmentally benign solvents like ethanol (B145695) at ambient temperatures. researchgate.netresearchgate.net
Studies have optimized the catalyst loading for these reactions. For a model reaction involving acetophenone, an aromatic aldehyde, and aniline, the yield of the resulting β-aminoketone was evaluated at different catalyst concentrations.
| Catalyst Mole % | Product Yield (%) |
| 5 | 40 |
| 10 | 55 |
| 15 | 62 |
| 20 | 70 |
| 30 | 75 |
| 40 | 78 |
| 50 | 80 |
| 60 | 80 |
| This table presents the effect of varying the mole percentage of 2,3-dibromosuccinic acid on the yield of the β-aminoketone product in a Mannich reaction. Optimal yields were achieved at a 50 mol% loading. Data sourced from researchgate.net. |
In asymmetric catalysis, the specific stereochemistry of the catalyst is paramount as it directly influences the stereochemical outcome of the product. The Mannich reaction, when catalyzed by chiral organocatalysts, exemplifies this principle. For instance, the natural amino acid (S)-proline is known to catalyze Mannich reactions to produce primarily (2S,3S)-syn-amino aldehydes with high enantioselectivity. nih.govnih.gov
In contrast, catalysts with different ring structures, such as (S)-pipecolic acid (a six-membered ring analog of proline), can lead to different diastereomeric products. nih.gov (S)-pipecolic acid-catalyzed Mannich reactions yield both syn and anti products with high enantioselectivities for each. nih.gov This demonstrates that subtle changes in the catalyst's structure and stereochemistry can significantly alter the transition state energies, leading to different diastereomeric ratios in the final products. nih.gov
Applying this principle to (2S,3S)-2,3-Dibromosuccinic acid, its specific (2S,3S) configuration is crucial for achieving stereocontrol. When used as a chiral catalyst or auxiliary, it creates a defined chiral environment that selectively stabilizes the transition state leading to a specific enantiomer or diastereomer of the product, thereby ensuring the synthesis of compounds with high stereochemical purity.
Synthesis of Chiral Compounds and Derivatives
(2S,3S)-2,3-Dibromosuccinic acid is a direct precursor to the corresponding stereoisomers of tartaric acid. The conversion involves the substitution of the two bromine atoms with hydroxyl groups, a reaction that can be achieved while retaining the stereochemistry at the C2 and C3 positions. This makes it a valuable starting material for producing specific tartaric acid stereoisomers, which are themselves important chiral resolving agents and building blocks in synthesis. sigmaaldrich.com For example, the synthesis of (2S,3S)-tartaric acid can be envisioned from (2S,3S)-2,3-Dibromosuccinic acid.
| Precursor | Target Stereoisomer |
| (2S,3S)-2,3-Dibromosuccinic acid | (2S,3S)-Tartaric Acid |
| (2R,3R)-2,3-Dibromosuccinic acid | (2R,3R)-Tartaric Acid ((+)-Tartaric acid) |
| meso-2,3-Dibromosuccinic acid | meso-Tartaric Acid |
Intermediate in the Preparation of Fine Chemicals
(2S,3S)-2,3-Dibromosuccinic acid serves as a valuable stereospecific building block in the field of advanced organic synthesis for the production of fine chemicals. ontosight.ailookchem.com Its defined chirality and the presence of multiple reactive functional groups—two carboxylic acids and two bromine-substituted carbons—make it a strategic starting material for creating enantiomerically pure target molecules. The applications of its parent compound, 2,3-dibromosuccinic acid, include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai
One of the notable applications of a dibromosuccinic acid isomer is in the synthesis of tartaric acid. The reaction of dibromosuccinic acid with silver hydroxide (B78521) yields tartaric acid. wikipedia.org Specifically, the (2S,3S) stereoisomer of 2,3-dibromosuccinic acid can be converted to (2S,3S)-tartaric acid, also known as D-(-)-tartaric acid, a fine chemical with applications in the food and pharmaceutical industries. wikipedia.orgatamanchemicals.com This transformation proceeds via a nucleophilic substitution where the bromide ions are replaced by hydroxyl groups, with the reaction stereochemistry being a critical factor.
The general transformation is summarized in the table below:
| Starting Material | Reagent | Product | Product Class |
| (2S,3S)-2,3-Dibromosuccinic acid | Silver Hydroxide (AgOH) | (2S,3S)-Tartaric acid | Fine Chemical |
This conversion underscores the utility of (2S,3S)-2,3-dibromosuccinic acid as a chiral precursor, where the stereochemical integrity of the carbon backbone is transferred from the starting material to the final product.
Derivatization for Chiral Ligand Development
The development of chiral ligands is a cornerstone of asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs and other valuable chiral compounds. (2S,3S)-2,3-Dibromosuccinic acid is an attractive scaffold for the synthesis of new chiral ligands due to its C2-symmetric structure and readily modifiable functional groups. ontosight.aibldpharm.com
The two carboxylic acid groups on the (2S,3S)-2,3-dibromosuccinic acid molecule provide convenient handles for derivatization. They can be readily converted into a variety of other functional groups, such as amides, esters, or acid chlorides. This allows for the attachment of the chiral backbone to other molecular fragments to build complex ligand architectures. For instance, coupling the diacid with chiral amines or alcohols can lead to the formation of sophisticated ligands designed for specific metal-catalyzed reactions. nih.gov
Furthermore, the two bromine atoms offer additional sites for chemical modification through nucleophilic substitution reactions, enabling the introduction of phosphine (B1218219), nitrogen, or oxygen-based coordinating groups that are essential for metal binding. The fixed stereochemistry of the two adjacent chiral centers is crucial, as it creates a well-defined chiral environment around the metal center to which the ligand coordinates, thereby influencing the stereochemical outcome of the catalytic reaction.
While direct synthesis of specific ligands from (2S,3S)-2,3-dibromosuccinic acid is a specialized area of research, its structure serves as a blueprint for several important classes of chiral ligands used in asymmetric synthesis.
Table of Potential Chiral Ligand Classes Derivable from a C2-Symmetric Diacid Scaffold:
| Ligand Class | Key Structural Feature | Role in Asymmetric Catalysis |
| Chiral Bis(oxazolines) (BOX) | Two oxazoline (B21484) rings connected by a chiral backbone. | Used in a wide range of catalytic asymmetric reactions. nih.govambeed.com |
| Chiral Diamines | Two nitrogen-containing groups held in a chiral arrangement. | Ligands for metal-catalyzed hydrogenations and other transformations. |
| Chiral Diphosphines | Two phosphine groups positioned by a chiral scaffold. | Widely used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govgoogle.com |
The derivatization of molecules like (2S,3S)-2,3-dibromosuccinic acid provides a pathway to novel, optically pure ligands that might offer improved activity and enantioselectivity in catalytic processes. rsc.org
Stereochemical Characterization and Analysis of 2s,3s 2,3 Dibromosuccinic Acid
Spectroscopic Techniques for Stereochemical Elucidation
The stereochemistry of (2S,3S)-2,3-dibromosuccinic acid is elucidated through various spectroscopic methods that provide insight into its molecular structure and chirality.
Infrared (IR) Spectroscopy in Stereochemistry Assessment
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While IR spectroscopy alone cannot determine the absolute configuration of a chiral molecule, it can be used to distinguish between different stereoisomers, such as the meso and racemic forms of 2,3-dibromosuccinic acid, by analyzing the differences in their vibrational modes which are influenced by molecular symmetry.
Table 1: Characteristic IR Absorption Bands for meso-2,3-Dibromosuccinic Acid
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3200–2500 (broad) |
| C=O (Carbonyl) | 1715 |
| C-Br (Carbon-Bromine) | 1270 |
Data sourced from reference
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
For the related meso-2,3-dibromosuccinic acid, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 4.52 ppm for the two equivalent methine protons (CHBr). The carboxyl protons appear as a broad peak at δ 13.75 ppm. In the ¹³C NMR spectrum, signals are observed at δ 170.2 ppm for the carboxyl carbons (COOH) and δ 62.8 ppm for the carbon atoms bearing the bromine (C-Br).
While specific NMR data for the (2S,3S)-enantiomer is not detailed in the provided search results, it is expected that the chemical shifts of the methine protons and the carbons would be influenced by the different stereochemical arrangement compared to the meso form. In the (2S,3S)-enantiomer, the two methine protons are enantiotopic and would be expected to show a single chemical shift in an achiral solvent.
Table 2: NMR Spectral Data for meso-2,3-Dibromosuccinic Acid in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (CHBr) | 4.52 |
| ¹H (COOH) | 13.75 (broad) |
| ¹³C (COOH) | 170.2 |
| ¹³C (C-Br) | 62.8 |
Data sourced from reference
Circular Dichroism (CD) Spectroscopy for Structural Chirality
Circular Dichroism (CD) spectroscopy is a critical technique for investigating chiral molecules. ntu.edu.sg It measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. ntu.edu.sg The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule in solution.
For chiral molecules, enantiomers will produce mirror-image CD spectra. nih.gov Therefore, the CD spectrum of (2S,3S)-2,3-dibromosuccinic acid would be equal in magnitude but opposite in sign to that of its enantiomer, (2R,3R)-2,3-dibromosuccinic acid. This technique is highly sensitive to the stereochemical arrangement of atoms and can be used to confirm the enantiomeric purity of a sample. nih.gov The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the stereocenters. While specific CD spectral data for (2S,3S)-2,3-dibromosuccinic acid was not found in the search results, the technique remains a fundamental tool for its stereochemical characterization.
Crystallographic Studies
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of a chiral molecule. researchgate.netnih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the electron density can be constructed.
For the racemic mixture of 2,3-dibromosuccinic acid, a crystal structure has been determined. nih.gov The analysis of the anomalous dispersion effects from the bromine atoms allows for the unequivocal assignment of the absolute configuration of each enantiomer within the crystal lattice. smolecule.com The crystal structure of rac-2,3-dibromosuccinic acid was reported to be in the centrosymmetric space group P2₁/c. smolecule.com Although the specific crystallographic data for the pure (2S,3S)-enantiomer is not provided in the search results, the methodology for its determination would be the same.
Table 3: Crystallographic Data for rac-2,3-Dibromosuccinic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.725 |
| b (Å) | 6.1670 |
| c (Å) | 10.228 |
| β (°) | 111.980 |
Data sourced from reference nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures
The crystal packing of 2,3-dibromosuccinic acid is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the solid state, the carboxylic acid groups act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks.
In the crystal structure of the related meso-2,3-dibromosuccinic acid, molecules are linked by hydrogen bonds between the carboxy groups of adjacent molecules, forming chains. diva-portal.orgresearchgate.net Similarly, in the racemic form, a complex pattern of hydrogen bonds is observed. researchgate.net These hydrogen bonding interactions play a crucial role in the stability of the crystal lattice. mdpi.com The analysis of these networks provides insight into how the molecules arrange themselves in the solid state, which can influence physical properties such as melting point and solubility. The crystal structure of the (2S,3S)-enantiomer would be expected to exhibit a distinct hydrogen-bonding pattern that contributes to its unique crystalline architecture.
Chromatographic and Separation Techniques for Stereoisomers
The separation and purification of stereoisomers are critical processes in stereochemistry. Due to their distinct three-dimensional arrangements, diastereomers exhibit different physical and chemical properties, which allows for their separation using standard laboratory techniques. Enantiomers, however, share identical physical properties except for their interaction with plane-polarized light, necessitating specialized resolution methods.
Thin Layer Chromatography (TLC) for Diastereomer Differentiation
Thin Layer Chromatography (TLC) is a widely used analytical technique to assess the purity of compounds and monitor the progress of chemical reactions. It can also be effectively employed to differentiate between diastereomers, such as the meso and the racemic (dl) pair of 2,3-dibromosuccinic acid. Since diastereomers have different physical properties, they often exhibit different affinities for the stationary phase and solubilities in the mobile phase, resulting in distinct retardation factors (Rf values). scribd.comscribd.com
The successful separation of diastereomers by TLC is contingent on the selection of an appropriate stationary phase and mobile phase (eluent). researchgate.net The differences in the interaction of the diastereomers with these phases determine whether a separation is achieved. researchgate.net A single spot on a TLC plate does not definitively prove the presence of a single diastereomer, as the chosen conditions might not be adequate to resolve the mixture. Therefore, trial and error with various solvent systems are often necessary to optimize the separation. researchgate.net
In the context of 2,3-dibromosuccinic acid, specific TLC conditions have been documented for the analysis of the meso-diastereomer, a product of the bromination of fumaric acid. oc-praktikum.de
Table 1: TLC Conditions for meso-2,3-Dibromosuccinic Acid Analysis
| Parameter | Description | Source |
| Stationary Phase | Merck silica (B1680970) gel 60 F254 | oc-praktikum.de |
| Mobile Phase (Eluent) | Methanol | oc-praktikum.de |
This example illustrates that with the correct selection of stationary and mobile phases, TLC serves as a practical method to distinguish between the diastereomers of 2,3-dibromosuccinic acid. While enantiomers like (2S,3S)- and (2R,3R)-2,3-dibromosuccinic acid will have identical Rf values in an achiral system, their diastereomer, the meso form, can be separated and identified.
Recrystallization as a Purification Method for Stereoisomers
Recrystallization is a fundamental technique for the purification of solid organic compounds based on differences in solubility. quizlet.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. This method is particularly effective for separating diastereomers, which possess different solubilities in a given solvent. scribd.com
The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at a higher temperature. For the stereoisomers of 2,3-dibromosuccinic acid, different solvents and conditions are employed for purification.
The meso form of 2,3-dibromosuccinic acid can be crystallized from distilled water or, more specifically, from 2 N hydrochloric acid. oc-praktikum.dechemicalbook.com The use of acidic water is recommended to prevent the elimination of hydrogen bromide, a side reaction that can occur when heating in pure water. oc-praktikum.de The racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid, on the other hand, has been successfully crystallized from a solvent mixture of ethyl acetate (B1210297) and carbon tetrachloride. drugfuture.com
Table 2: Recrystallization Solvents for 2,3-Dibromosuccinic Acid Stereoisomers
| Stereoisomer | Recrystallization Solvent(s) | Source(s) |
| meso-2,3-Dibromosuccinic acid | Distilled water (below 70°C), 2 N Hydrochloric acid | oc-praktikum.dechemicalbook.com |
| (d)-2,3-Dibromosuccinic acid | Ethyl acetate + Carbon tetrachloride (CCl₄) | drugfuture.com |
| (l)-2,3-Dibromosuccinic acid | Benzene | drugfuture.com |
The differing solubility profiles that allow for the use of distinct recrystallization solvents underscore the differences in the physical properties of these diastereomers and enantiomers, enabling their effective purification.
Polarimetry and Optical Activity Measurements
Polarimetry is an analytical technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral compound. uoanbar.edu.iq Compounds that can rotate plane-polarized light are termed "optically active." uoanbar.edu.iq This property is characteristic of chiral molecules, which lack an internal plane of symmetry and exist as a pair of non-superimposable mirror images called enantiomers. scribd.comchegg.com
The (2S,3S)- and (2R,3R)- enantiomers of 2,3-dibromosuccinic acid are chiral and therefore optically active. They rotate plane-polarized light to an equal extent but in opposite directions. uoanbar.edu.iq The (2S,3S)-isomer is levorotatory (rotates light to the left, designated with a (-) sign), while the (2R,3R)-isomer is dextrorotatory (rotates light to the right, designated with a (+) sign). The meso-diastereomer of 2,3-dibromosuccinic acid, possessing an internal plane of symmetry, is achiral and thus optically inactive. chegg.comdoubtnut.com
The extent of rotation is quantified as the specific rotation, [α], which is a characteristic physical property of a chiral compound. It is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), commonly the D-line of a sodium lamp (589.3 nm). drugfuture.com
The specific rotation of the enantiomers of 2,3-dibromosuccinic acid has been measured in various solvents, demonstrating the influence of the solvent on the magnitude of rotation.
Table 3: Specific Rotation of 2,3-Dibromosuccinic Acid Enantiomers
| Enantiomer | Solvent | Concentration (c) | Temperature | Wavelength | Specific Rotation [α] | Source |
| (2R,3R)- or d-form | Water | 5 g / 100 mL | 18°C | D-line | +64.4° | drugfuture.com |
| (2R,3R)- or d-form | Alcohol | 5 g / 100 mL | 18°C | D-line | +135.8° | drugfuture.com |
| (2R,3R)- or d-form | Ethyl acetate | 5 g / 100 mL | 18°C | D-line | +147.8° | drugfuture.com |
| (2S,3S)- or l-form | Ethyl acetate | 5.8 g / 100 mL | 13°C | D-line | -148.0° | drugfuture.com |
These data confirm the enantiomeric relationship between the (2S,3S) and (2R,3R) forms, with their specific rotations being nearly equal in magnitude but opposite in sign when measured under similar conditions. Polarimetry is thus an indispensable tool for characterizing the enantiomers of 2,3-dibromosuccinic acid and determining their stereochemical purity.
Advanced Stereochemical Concepts and Mechanistic Insights
Diastereomeric Relationships of 2,3-Dibromosuccinic Acid Isomers
2,3-Dibromosuccinic acid, with the chemical formula C₄H₄Br₂O₄, possesses two chiral centers at carbons 2 and 3. smolecule.com This structure gives rise to multiple stereoisomers. The isomers can be categorized based on their stereochemical relationship. Diastereomers are stereoisomers that are not mirror images of each other.
For 2,3-dibromosuccinic acid, the primary diastereomeric relationship exists between the enantiomeric pair ((2R,3R) and (2S,3S)) and the meso form ((2R,3S)). doubtnut.comedu.krd The meso isomer, also known as the erythro form, has different physical properties compared to the enantiomeric threo pair. doubtnut.comsarthaks.com For instance, the melting point of the meso form is significantly higher than that of the enantiomers. scribd.com
The different spatial arrangements of the bromine atoms and carboxyl groups in the meso form versus the enantiomeric pair lead to these distinct physical characteristics, allowing for their separation by methods like crystallization or chromatography. scribd.comslideshare.net
Table 1: Physical Properties of 2,3-Dibromosuccinic Acid Isomers
| Isomer | Stereochemical Classification | Melting Point (°C) | Other Names |
|---|---|---|---|
| (2S,3S)-2,3-Dibromosuccinic acid | Enantiomer (part of threo pair) | 157-158 | l-Form |
| (2R,3R)-2,3-Dibromosuccinic acid | Enantiomer (part of threo pair) | 157-158 | d-Form |
| (2R,3S)-2,3-Dibromosuccinic acid | Meso-compound | 255-256 | erythro-Form |
Source: drugfuture.com
Enantiomeric Relationships and Meso Compounds
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. scribd.com In the case of 2,3-dibromosuccinic acid, the (2S,3S) and (2R,3R) isomers constitute an enantiomeric pair. sarthaks.com They are also referred to as the threo isomers. doubtnut.com This pair of molecules has identical physical properties, such as melting point and solubility, but they rotate plane-polarized light in equal and opposite directions. slideshare.netuoanbar.edu.iq
A meso compound is an achiral molecule that contains chiral centers. acs.org Despite the presence of two stereocenters, the meso-2,3-dibromosuccinic acid ((2R,3S)-2,3-dibromosuccinic acid) molecule as a whole is achiral. sarthaks.com This is due to an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other. acs.org Consequently, the molecule is superimposable on its mirror image and is not optically active. sarthaks.comacs.org The erythro configuration is another name for this meso form. doubtnut.com
Concepts of Stereospecificity and Stereoselectivity in Reactions Involving (2S,3S)-2,3-Dibromosuccinic Acid
The formation of 2,3-dibromosuccinic acid isomers from maleic and fumaric acid is a classic example of a stereospecific reaction, where the stereochemistry of the reactant dictates the stereochemistry of the product. dokumen.pubdurgapurgovtcollege.ac.in
Bromination of Maleic Acid (a cis-alkene): The reaction of maleic acid with bromine proceeds via an anti-addition mechanism. edu.krdethernet.edu.et This involves the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs with inversion of configuration. edu.krdethernet.edu.et Because attack at either carbon of the meso-bromonium ion is equally probable, the reaction stereospecifically produces a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. dokumen.pubethernet.edu.et
Bromination of Fumaric Acid (a trans-alkene): Under the same conditions, the anti-addition of bromine to fumaric acid also proceeds through enantiomeric bromonium ion intermediates. edu.krdethernet.edu.et The subsequent anti-attack by a bromide ion stereospecifically yields only the achiral meso-2,3-dibromosuccinic acid ((2R,3S) isomer). edu.krddokumen.pubethernet.edu.et
These reactions are considered stereospecific because a specific stereoisomer of the starting material yields a specific stereoisomer (or a specific set of stereoisomers) of the product. durgapurgovtcollege.ac.in
Conformational Analysis of 2,3-Dibromosuccinic Acid
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. For 2,3-dibromosuccinic acid, rotation around the central C2-C3 bond leads to various staggered and eclipsed conformations.
The relative stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky bromine atoms and the carboxylic acid groups. Studies on similar molecules using nuclear magnetic resonance (NMR) spectroscopy provide insight into the preferred conformation. In ethane (B1197151) derivatives, the vicinal proton-proton coupling constant for protons in a trans orientation (Jt) is significantly larger than for protons in a gauche orientation (Jg). cdnsciencepub.com For 2,3-dibromosuccinic acid, a trans coupling constant (Jt) of 10.7 Hz has been reported, indicating a strong preference for the conformation where the vicinal hydrogens on C2 and C3 are anti-periplanar to each other. cdnsciencepub.com This conformation minimizes the steric repulsion between the large bromine and carboxyl substituents.
Chiral Resolution Strategies Utilizing (2S,3S)-2,3-Dibromosuccinic Acid or its Derivatives
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. slideshare.net Since enantiomers have identical physical properties, they cannot be separated by standard techniques like fractional distillation or crystallization. The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
A common method for resolving a racemic mixture of a chiral acid, such as (±)-2,3-dibromosuccinic acid, is through diastereomeric salt formation. smolecule.com This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.org The reaction produces a mixture of two diastereomeric salts: [(+)-acid·(+)-base] and [(-)-acid·(+)-base].
These diastereomeric salts have different solubilities, melting points, and crystal structures. scribd.com This difference in physical properties, particularly solubility, allows for their separation by fractional crystallization. smolecule.com Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treating the separated salts with a strong acid, which protonates the carboxylate and liberates the enantiomerically pure acid and the original resolving agent. libretexts.org
A resolving agent is an enantiomerically pure compound used to separate a racemic mixture. slideshare.nettcichemicals.com For the resolution of racemic 2,3-dibromosuccinic acid, optically active bases are used as resolving agents. smolecule.com Commonly used resolving agents for this purpose include naturally occurring alkaloids like brucine (B1667951), cinchonidine, and quinine, which are readily available as single enantiomers. smolecule.comlibretexts.org
The function of the resolving agent is to interact with each enantiomer of the racemic mixture to form a new pair of compounds that are diastereomers of each other. The differing physical properties of these diastereomeric salts are the key to the separation. libretexts.org The choice of resolving agent is crucial, as the efficiency of the separation depends on the magnitude of the difference in solubility between the resulting diastereomeric salts. smolecule.com
Broader Research Avenues and Emerging Applications
Biochemical and Biological Research Applications
As a brominated derivative of succinic acid, a critical component of the citric acid cycle, (2S,3S)-2,3-dibromosuccinic acid is an important tool for biochemical and biological investigations. google.com Its distinct three-dimensional structure allows for specific interactions with biological systems, making it useful for studying stereochemistry and chiral molecule behavior in enzymology and molecular biology.
(2S,3S)-2,3-dibromosuccinic acid has been investigated as a potential inhibitor of succinate (B1194679) dehydrogenase (SDH), an enzyme that is a key component of both the citric acid cycle and the electron transport chain in mitochondria. google.com SDH catalyzes the oxidation of succinate to fumarate. The inhibitory action of compounds on SDH is often linked to their structural similarity to the natural substrate, succinate.
A classic example of this is the competitive inhibition of SDH by malonate, a molecule structurally similar to succinate. Due to this resemblance, malonate can bind to the active site of the enzyme, blocking the substrate from binding and thus inhibiting the reaction. Similarly, as a derivative of succinic acid, (2S,3S)-2,3-dibromosuccinic acid is explored for its potential to act as an inhibitor, providing insights into the steric and electronic requirements of the enzyme's active site. google.com The study of such inhibitors is crucial for understanding enzyme mechanisms.
| Compound | Structure | Role in Relation to Succinate Dehydrogenase |
| Succinate | HOOC-CH₂-CH₂-COOH | Natural substrate of the enzyme. |
| Malonate | HOOC-CH₂-COOH | Classic competitive inhibitor. |
| (2S,3S)-2,3-Dibromosuccinic acid | HOOC-CH(Br)-CH(Br)-COOH | Potential inhibitor due to structural analogy to the substrate. |
This table illustrates the structural similarities between the natural substrate of succinate dehydrogenase and its known and potential inhibitors.
The citric acid cycle is a fundamental metabolic pathway essential for cellular respiration and the production of ATP, the main energy currency of the cell. google.com Succinate and the enzyme succinate dehydrogenase are integral parts of this cycle. google.com By potentially inhibiting SDH, (2S,3S)-2,3-dibromosuccinic acid can be used as a chemical probe to study the effects of disrupting the citric acid cycle. Such research helps to elucidate the role of this pathway in both normal physiology and in pathological states where metabolic dysregulation is observed. The ability to modulate the activity of key enzymes like SDH with specific stereoisomers such as (2S,3S)-2,3-dibromosuccinic acid is a valuable tool for metabolic research. google.com
Coordination Chemistry and Material Science Applications
The dicarboxylic acid functional groups and the chiral nature of (2S,3S)-2,3-dibromosuccinic acid make it a promising, though not yet extensively studied, ligand for creating advanced materials. Research into its diastereomer, meso-2,3-dibromosuccinic acid, and structurally similar chiral molecules like tartaric acid, hints at the potential applications for the (2S,3S) isomer.
Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the ligand. While research has documented the synthesis of coordination polymers using the achiral meso-2,3-dibromosuccinic acid as a ligand to link metal ions, the use of the chiral (2S,3S) isomer is not yet widely reported. The synthesis of metal complexes with the meso isomer demonstrates the capability of the dibromosuccinic acid backbone to act as a bridging ligand, suggesting a clear potential for the (2S,3S) isomer to form novel chiral coordination networks.
Materials that exhibit nonlinear optical (NLO) properties, such as second-harmonic generation (SHG), are in demand for applications in laser technology and telecommunications. A key requirement for a material to possess SHG activity is a non-centrosymmetric crystal structure. The use of inherently chiral building blocks, such as (2S,3S)-2,3-dibromosuccinic acid, is a well-established strategy for creating such non-centrosymmetric materials. While specific studies demonstrating SHG properties in materials derived from (2S,3S)-2,3-dibromosuccinic acid are not prominent in current literature, its intrinsic chirality makes it a strong theoretical candidate for the design and synthesis of new NLO-active materials.
Ferroelectric materials are materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful for memory storage and sensors. Similar to NLO properties, ferroelectricity often arises in non-centrosymmetric crystal structures. Research has shown that coordination polymers built with the structurally analogous chiral ligand, tartaric acid, can exhibit ferroelectric properties. This finding suggests a promising, though currently speculative, avenue of research for (2S,3S)-2,3-dibromosuccinic acid. Its defined stereochemistry and ability to coordinate with metal ions could be exploited to engineer new chiral materials with potential ferroelectric characteristics.
| Compound | Chirality | Reported Material Science Application | Relevance to (2S,3S)-2,3-Dibromosuccinic Acid |
| meso-2,3-Dibromosuccinic acid | Achiral (meso) | Forms coordination polymers with metal ions. | Demonstrates the viability of the dibromosuccinic acid scaffold as a ligand. |
| Tartaric acid | Chiral (L/D isomers) | Used to create chiral coordination polymers with ferroelectric properties. | Structural and chiral analogue, suggesting potential for similar applications. |
| (2S,3S)-2,3-Dibromosuccinic acid | Chiral | A theoretical candidate for chiral materials with NLO and ferroelectric properties. | Possesses the necessary chirality and ligand functionality for these applications. |
This table compares (2S,3S)-2,3-dibromosuccinic acid with related compounds to highlight its potential in material science based on their established applications.
Research on Metal Ion Chelation by (2S,3S)-2,3-Dibromosuccinic Acid Remains Limited
Extensive research into the specific metal ion chelation properties of the chemical compound (2S,3S)-2,3-dibromosuccinic acid has yielded limited publicly available data. While the broader family of substituted succinic acids is known to interact with metal ions, detailed studies focusing exclusively on the (2S,3S) stereoisomer are not prevalent in the scientific literature.
The stereochemistry of a ligand can significantly influence its coordination behavior, including its ability to chelate metal ions and the stability and structure of the resulting metal complexes. However, investigations into the coordination chemistry of 2,3-dibromosuccinic acid have predominantly centered on the meso isomer, (2R,3S)-2,3-dibromosuccinic acid. For instance, studies have reported the formation of unique polynuclear copper(II) complexes with the meso form, highlighting the role of the stereoisomeric structure in complex formation.
In contrast, specific research detailing which metal ions are chelated by (2S,3S)-2,3-dibromosuccinic acid, the coordination modes, and the stability constants of any such complexes is not readily accessible. General principles of coordination chemistry suggest that the carboxylate groups of (2S,3S)-2,3-dibromosuccinic acid would be the primary sites for metal ion binding. The spatial arrangement of these groups in the (2S,3S) configuration would dictate the size and geometry of the chelate rings formed, thereby influencing its selectivity for certain metal ions.
Further empirical studies, including techniques such as X-ray crystallography, potentiometric titrations, and various spectroscopic methods, would be necessary to elucidate the metal ion chelation properties of (2S,3S)-2,3-dibromosuccinic acid. Without such dedicated research, a detailed analysis and data table concerning its metal-binding capabilities cannot be provided at this time.
Q & A
Q. What are the key synthetic routes for preparing (2S,3S)-2,3-dibromosuccinic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves bromination of maleic or fumaric acid derivatives. For example, bromine addition to maleic acid yields racemic (±)-2,3-dibromosuccinic acid via anti addition, while fumaric acid produces the meso isomer due to its trans configuration . A reported procedure involves reacting trans-2-butenedioic acid with HBr and bromine at 65–70°C for 4 hours, yielding 80% product . Reaction temperature and solvent polarity critically affect stereoselectivity: polar solvents stabilize bromonium ion intermediates, favoring anti addition .
Q. How can researchers confirm the stereochemical purity of (2S,3S)-2,3-dibromosuccinic acid?
Techniques include:
- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and Bragg diffraction patterns .
- NMR spectroscopy : Diastereotopic protons or coupling constants (e.g., J values) distinguish enantiomers. For example, the meso isomer exhibits symmetry-related proton splitting .
- Optical rotation : Racemic mixtures show no net rotation, while enantiopure samples display measurable activity .
Q. What physical and chemical properties are essential for handling (2S,3S)-2,3-dibromosuccinic acid in laboratory settings?
Key properties include:
- Melting point : 255–260°C (pure meso form) , though lower values (167–171°C) may indicate impurities or polymorphism .
- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Hazard classification : Corrosive solid (UN 3261; Packing Group II), requiring PPE and ventilation during handling .
Advanced Research Questions
Q. How do solvent polarity and crystallization conditions influence the polymorphic forms of (2S,3S)-2,3-dibromosuccinic acid?
Crystallization from different solvents (e.g., ethanol vs. acetone) can yield distinct polymorphs due to variations in hydrogen-bonding networks and lattice stability. For example, co-crystallization with electronegative additives (e.g., DBS) may stabilize specific conformers via halogen bonding . Computational modeling (e.g., Hirshfeld surface analysis) helps predict solvent effects on crystal packing .
Q. What mechanistic insights explain the stereoselective addition of bromine to alkenes yielding (2S,3S)-2,3-dibromosuccinic acid?
The reaction proceeds via a bromonium ion intermediate, where steric and electronic factors dictate nucleophilic attack. For cis-alkenes (e.g., maleic acid), bromide opens the bromonium ring from the opposite side, producing racemic mixtures. In trans-alkenes (e.g., fumaric acid), symmetric attack leads to the meso form . Kinetic vs. thermodynamic control can further modulate product ratios at varying temperatures .
Q. How is (2S,3S)-2,3-dibromosuccinic acid utilized in microwave-assisted synthesis of bioactive heterocycles?
The compound serves as a di-carboxylic acid synthon in heterocyclic drug precursors. For example, microwave irradiation accelerates its coupling with thiazine or imidazole derivatives, enhancing reaction efficiency (20–30 minutes vs. hours under conventional heating). This method improves yields of antifungal/antibacterial agents, with reported MIC values ≤1 µg/mL against Candida albicans .
Q. How should researchers address contradictions in reported melting points or spectral data for (2S,3S)-2,3-dibromosuccinic acid?
Discrepancies may arise from:
- Polymorphism : Different crystal forms exhibit distinct melting points .
- Impurities : Residual solvents or unreacted starting materials lower observed melting points.
- Analytical methods : DSC vs. capillary melting point techniques vary in accuracy.
Resolution strategies include repeating syntheses under controlled conditions, performing elemental analysis, and comparing XRD patterns with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
